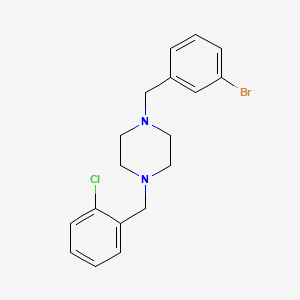![molecular formula C21H20N4O4S B10887737 2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10887737.png)
2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure It features a pyrimidine ring, a phenyl group, and an acetamide moiety
Méthodes De Préparation
The synthesis of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenyl acetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Applications De Recherche Scientifique
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE include:
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(NAPHTHALEN-1-YL)ACETAMIDE: This compound has a naphthyl group instead of a phenyl group.
2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]THIO}-N-(4-METHYLPHENYL)ACETAMIDE: This variant has a hydroxy group on the pyrimidine ring.
2-{[5-(ACETYLAMINO)-4,6-DIOXO-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]THIO}-N-(3-CHLOROPHENYL)ACETAMIDE: This compound features a chlorophenyl group instead of a methylphenyl group.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.
Propriétés
Formule moléculaire |
C21H20N4O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-(5-acetamido-4,6-dioxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-13-8-10-15(11-9-13)23-17(27)12-30-21-24-19(28)18(22-14(2)26)20(29)25(21)16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3,(H,22,26)(H,23,27) |
Clé InChI |
DUHFTOGJHVDJGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2C3=CC=CC=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887654.png)
![methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10887656.png)
![2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-[4-({2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]acetamide](/img/structure/B10887673.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10887682.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(4-fluorobenzyl)piperazino] sulfone](/img/structure/B10887694.png)
![N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10887708.png)
![6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B10887715.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10887722.png)
![[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10887729.png)
![(2E)-2-[4-(benzyloxy)-3-chlorobenzylidene]hydrazinecarboxamide](/img/structure/B10887736.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)

![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(2-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10887764.png)
